
1-(Decyloxy)-3-isocyanatobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Decyloxy)-3-isocyanatobenzene is an organic compound that belongs to the class of aromatic isocyanates It features a benzene ring substituted with a decyloxy group at the first position and an isocyanate group at the third position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Decyloxy)-3-isocyanatobenzene typically involves the reaction of 3-hydroxybenzonitrile with decyl bromide in the presence of a base to form 1-(Decyloxy)-3-cyanobenzene. This intermediate is then subjected to a Curtius rearrangement to yield the desired isocyanate compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
化学反応の分析
Types of Reactions: 1-(Decyloxy)-3-isocyanatobenzene undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The isocyanate group can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of amines and carbamates.
Polymerization Reactions: The compound can undergo polymerization reactions to form polyurethanes when reacted with polyols.
Common Reagents and Conditions:
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Catalysts: Triethylamine and dibutyltin dilaurate are commonly used to catalyze these reactions.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polyurethanes: Formed from the polymerization with polyols.
科学的研究の応用
1-(Decyloxy)-3-isocyanatobenzene has several scientific research applications, including:
Materials Science: Used in the synthesis of advanced materials such as polyurethanes and coatings.
Organic Synthesis: Serves as a building block for the synthesis of various organic compounds.
Biological Studies: Investigated for its potential use in drug delivery systems and as a reagent in biochemical assays.
Industrial Applications: Utilized in the production of adhesives, sealants, and elastomers.
作用機序
The mechanism of action of 1-(Decyloxy)-3-isocyanatobenzene primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The molecular targets include amines and alcohols, which react with the isocyanate group through nucleophilic addition. The pathways involved in these reactions are typically catalyzed by bases or metal catalysts.
類似化合物との比較
1-(Decyloxy)-4-isocyanatobenzene: Similar structure but with the isocyanate group at the fourth position.
1-(Octyloxy)-3-isocyanatobenzene: Similar structure but with an octyloxy group instead of a decyloxy group.
1-(Decyloxy)-3-nitrobenzene: Similar structure but with a nitro group instead of an isocyanate group.
Uniqueness: 1-(Decyloxy)-3-isocyanatobenzene is unique due to the specific positioning of the decyloxy and isocyanate groups on the benzene ring, which imparts distinct reactivity and properties. This compound’s ability to form stable ureas and carbamates makes it valuable in various applications, particularly in materials science and organic synthesis.
特性
CAS番号 |
55792-42-2 |
|---|---|
分子式 |
C17H25NO2 |
分子量 |
275.4 g/mol |
IUPAC名 |
1-decoxy-3-isocyanatobenzene |
InChI |
InChI=1S/C17H25NO2/c1-2-3-4-5-6-7-8-9-13-20-17-12-10-11-16(14-17)18-15-19/h10-12,14H,2-9,13H2,1H3 |
InChIキー |
AVAAUTRDLHSKOD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCOC1=CC=CC(=C1)N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



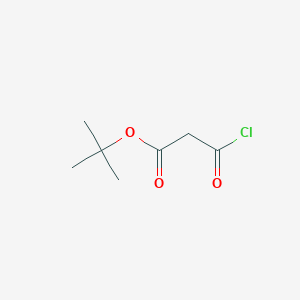
![Yttrium tris[bis(trimethylsilyl)methanide]](/img/structure/B14636006.png)
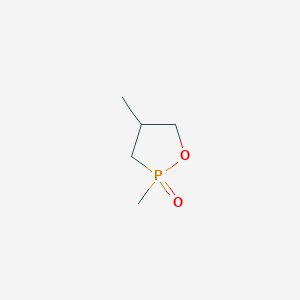

![[4-(4-Methylpent-3-enyl)cyclohex-3-en-1-yl]methanol;propanoic acid](/img/structure/B14636037.png)
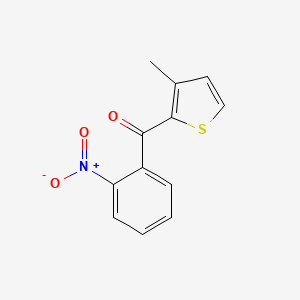
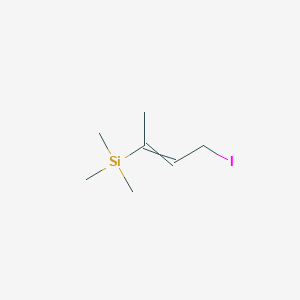
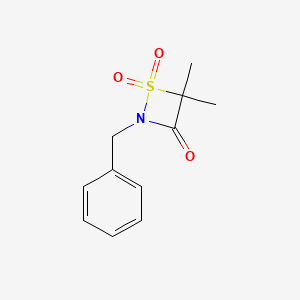


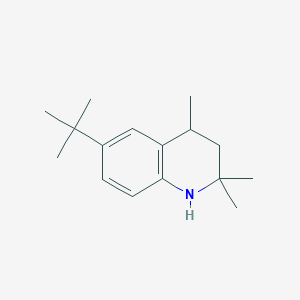
![4-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B14636079.png)
![Pyrrolidine, 1-[(4-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14636083.png)
